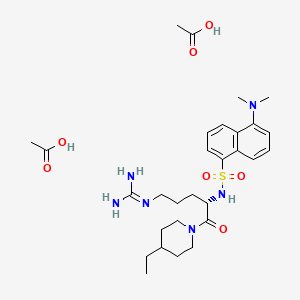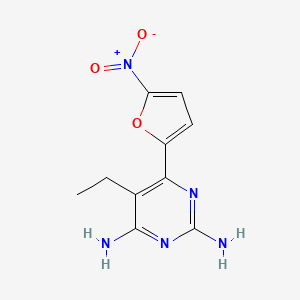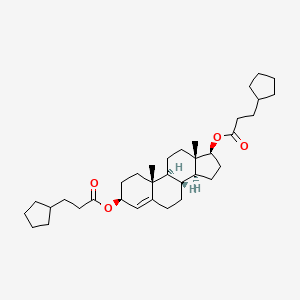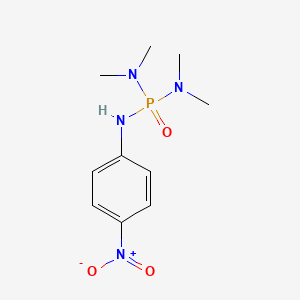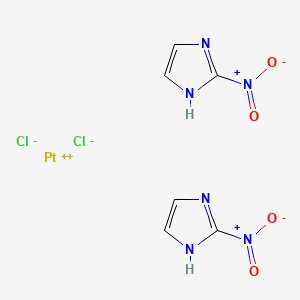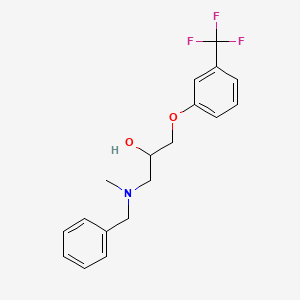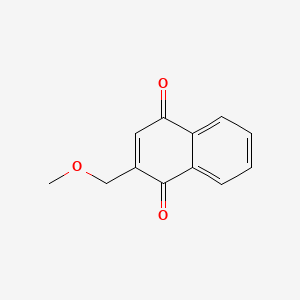![molecular formula C15H18O4 B1206973 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one CAS No. 20087-05-2](/img/structure/B1206973.png)
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one is a complex organic compound with a unique tetracyclic structure This compound is known for its intricate molecular architecture, which includes multiple oxygen atoms and a highly strained ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one typically involves multi-step organic reactions. The process often starts with simpler precursors that undergo cyclization, oxidation, and functional group transformations to achieve the desired tetracyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the correct formation of the compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique structure and reactivity, providing insights into tetracyclic ring systems and strained molecules.
Biology: Researchers investigate its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound’s structure may inspire the design of new pharmaceuticals with specific biological targets.
Industry: Its reactivity and functional groups make it a candidate for developing new materials and chemical processes.
Wirkmechanismus
The mechanism by which 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and chemical reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13-methyl-6-methylene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
- 10H-8,10a-Epoxy-2H-furo[3’,2’:5,6]cyclohept[1,2-c]oxepin-2-one
Uniqueness
Compared to similar compounds, 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one stands out due to its specific arrangement of functional groups and the presence of multiple oxygen atoms within its tetracyclic structure
Eigenschaften
CAS-Nummer |
20087-05-2 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
InChI |
InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3 |
InChI-Schlüssel |
QOWDVJAIJZLWBJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
Kanonische SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
Synonyme |
dihydrogriesenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




